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Compound of Interest

Compound Name: L-Tyrosinol hydrochloride

Cat. No.: B2394453

Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the
amino acid L-tyrosine, is a compound of significant interest in pharmaceutical and materials
science. Its structural properties, particularly in the solid state, are crucial for understanding its
stability, solubility, and suitability as a chiral building block in asymmetric synthesis. This guide
provides a comprehensive overview of the crystal structure of L-Tyrosinol hydrochloride,
detailing the experimental methodologies for its determination and analyzing its key structural

features.

While extensive crystallographic data is available for the related compound L-Tyrosine
hydrochloride, which possesses a carboxylic acid group instead of a primary alcohol, detailed
single-crystal X-ray diffraction data for L-Tyrosinol hydrochloride is not as readily found in
publicly accessible databases. This guide, therefore, synthesizes information from related
structures and general principles of crystallography to present a predictive analysis, alongside
established experimental protocols for its definitive determination.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a
crystalline solid is single-crystal X-ray diffraction. The overall workflow is a multi-step process
that demands precision at each stage.

Crystallization
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The primary challenge in crystal structure determination is obtaining a single crystal of sufficient
size and quality. For L-Tyrosinol hydrochloride, a common and effective method is slow
evaporation from a suitable solvent.

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly
ordered, repeating lattice. Slow evaporation is a kinetically controlled process that provides the
necessary time for molecules to orient themselves correctly, minimizing defects and leading to
a well-ordered crystal suitable for diffraction. The choice of solvent is critical; it must be one in
which the compound is moderately soluble, allowing for a gradual increase in concentration as
the solvent evaporates.

Step-by-Step Protocol:

e Synthesis: L-Tyrosinol hydrochloride is synthesized by the reduction of L-tyrosine,
followed by salt formation with hydrochloric acid.

» Dissolution: A saturated solution of L-Tyrosinol hydrochloride is prepared at room
temperature in a suitable solvent, such as an ethanol/water mixture.

« Filtration: The solution is filtered through a microfilter to remove any particulate impurities
that could act as unwanted nucleation sites.

o Evaporation: The filtered solution is placed in a clean vial, covered with a perforated film
(e.g., Parafilm) to slow the rate of evaporation, and left undisturbed in a vibration-free
environment.

o Harvesting: Crystals typically form over several days to weeks. Once they have reached an
appropriate size (approx. 0.1-0.3 mm in each dimension), they are carefully harvested from
the mother liquor.

X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Protocol:

e Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of
a diffractometer.

o Data Collection: The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to
minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray
beam (e.g., Mo Ka radiation, A = 0.71073 A). The crystal is rotated, and a series of diffraction
patterns are collected on a detector.

o Data Reduction: The collected raw data are processed to correct for experimental factors
(like polarization and absorption) and to integrate the intensities of the diffraction spots.

» Structure Solution: The "phase problem" is solved using computational methods, such as
direct methods or Patterson functions, to generate an initial electron density map and an
approximate atomic model.

» Structure Refinement: The initial model is refined using a least-squares algorithm, which
adjusts atomic positions and displacement parameters to achieve the best possible fit
between the observed diffraction data and the data calculated from the model.

Analysis of the Crystal Structure

Based on the known structures of similar amino alcohol hydrochlorides and L-Tyrosine
hydrochloride itself, a predictive analysis of the L-Tyrosinol hydrochloride crystal structure
can be made. The structure is expected to be defined by a robust network of hydrogen bonds.

Crystal Data and Molecular Conformation

The crystallographic data would be summarized in a table, providing essential parameters that
define the unit cell and the quality of the refinement.

Table 1: Predicted Crystal Data and Refinement Details for L-Tyrosinol Hydrochloride
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Parameter Predicted Value
Chemical Formula CoH14CINO2
Formula Weight 203.67 g/mol

Crystal System

Monoclinic or Orthorhombic

Space Group

A non-centrosymmetric space group (e.g., P21)

a (A) 5-10

b (A) 10- 15

c (A 10 - 20

a,y (%) 920

B(°) 90 - 110 (if monoclinic)
Volume (A3) ~1000 - 1500

Z (molecules/unit cell) 4

Temperature (K) 100

Radiation (A)

Mo Ka (A = 0.71073)

R-factor

< 0.05 for a well-refined structure

In its protonated form, the L-Tyrosinol cation will feature a protonated amino group (-NHs*), a

primary alcohol (-CH20H), and a phenolic hydroxyl group (-OH). The overall conformation will

be determined by the minimization of steric hindrance and the optimization of intramolecular

and intermolecular interactions.

Supramolecular Assembly and Hydrogen Bonding

The defining feature of the crystal packing will be an extensive three-dimensional hydrogen-

bonding network. The protonated amino group is an excellent hydrogen bond donor, while the

hydroxyl groups and the chloride anion are effective acceptors.

Key Predicted Interactions:
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e N-H---Cl: Strong charge-assisted hydrogen bonds between the ammonium group and the
chloride anion will be a primary interaction.

e O-H---Cl: The primary and phenolic hydroxyl groups will also donate hydrogen bonds to the
chloride anion.

e N-H---O: The ammonium group can donate hydrogen bonds to the oxygen atoms of the
hydroxyl groups on neighboring molecules.

e O-H---O: Hydroxyl groups will act as both donors and acceptors, forming chains or networks
of molecules.

This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice.

L-Tyrosinol Cation
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Caption: Predicted hydrogen-bonding interactions in the crystal lattice.

Table 2: Representative Hydrogen Bond Geometries from Similar Structures
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N+—H --- ClI~ ~0.91 ~2.20 ~3.10 ~170
O—H --- CI- ~0.84 ~2.30 ~3.15 ~165
N*—H .- O ~0.91 ~1.90 ~2.80 ~175
O—H -0 ~0.84 ~1.95 ~2.78 ~170

Implications for Drug Development

A detailed understanding of the crystal structure of L-Tyrosinol hydrochloride is vital for drug
development professionals.

» Polymorphism: Different packing arrangements (polymorphs) can have different physical
properties, including solubility and dissolution rate, which directly impact bioavailability. X-ray
diffraction is the definitive tool for identifying and characterizing polymorphs.

« Stability: The hydrogen-bonding network contributes significantly to the thermodynamic
stability of the solid form, influencing shelf-life and storage conditions.

o Rational Design: As a chiral intermediate, knowing the preferred solid-state conformation of
L-Tyrosinol hydrochloride can inform the design of derivatives and co-crystals with tailored
properties.

Conclusion

The crystal structure of L-Tyrosinol hydrochloride is characterized by a complex, three-
dimensional network of hydrogen bonds involving the protonated amine, two hydroxyl groups,
and the chloride anion. This arrangement dictates the physical properties of the solid material,
which are of paramount importance for its application in pharmaceutical development. While a
definitive, publicly available crystal structure remains to be widely reported, the experimental
protocols and predictive analyses outlined in this guide provide a robust framework for its
determination and interpretation, empowering researchers to fully leverage this versatile chiral
building block.
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 To cite this document: BenchChem. [Crystal Structure of L-Tyrosinol Hydrochloride: An In-
Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2394453#crystal-structure-of-I-tyrosinol-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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